molecular formula C27H29N3O4 B14957189 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14957189
M. Wt: 459.5 g/mol
InChI Key: FZIFDKVNIXTZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the furocoumarin family, characterized by a fused furan and chromenone system. Its structure features a 3,5,9-trimethyl substitution on the chromenone core and a 3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl side chain at position 4. The compound’s synthetic pathway likely involves coupling reactions between substituted furochromenone precursors and functionalized piperazine derivatives, as seen in analogous syntheses .

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

3,5,9-trimethyl-6-[3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C27H29N3O4/c1-17-16-33-25-19(3)26-23(14-22(17)25)18(2)21(27(32)34-26)4-5-24(31)30-12-10-29(11-13-30)15-20-6-8-28-9-7-20/h6-9,14,16H,4-5,10-13,15H2,1-3H3

InChI Key

FZIFDKVNIXTZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=NC=C5)C)C

Origin of Product

United States

Preparation Methods

Coumarin Precursor Preparation

The 7H-furo[3,2-g]chromen-7-one scaffold derives from substituted coumarins. Following methodologies in and, a Pechmann condensation under Brønsted acid catalysis (H₂SO₄, 60°C) between 3-methylresorcinol and ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin (Figure 1A). Subsequent furan annulation employs SeO₂-mediated oxidation (xylene, reflux) to install the fused furan ring, yielding 3,9-dimethyl-7H-furo[3,2-g]chromen-7-one.

Regioselective C-5 Methylation

To introduce the C-5 methyl group, Friedel-Crafts alkylation with methyl iodide (AlCl₃, CH₂Cl₂, 0°C) selectively functionalizes the electron-rich C-5 position, completing the 3,5,9-trimethyl core.

C-6 Alkylation with 3-Oxopropyl Tether

Bromopropionylation at C-6

Positioning the propyl ketone side chain at C-6 requires electrophilic substitution. As demonstrated in, bromomethylation using N-bromosuccinimide (NBS, AIBN, CCl₄, reflux) installs a bromomethyl group at C-6. Subsequent Michael addition with methyl vinyl ketone (K₂CO₃, DMF, 70°C) extends the chain, yielding 6-(3-oxopropyl)-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one.

Ketone Activation for Piperazine Coupling

The terminal ketone undergoes nucleophilic acyl substitution after activation as an α,β-unsaturated carbonyl via treatment with Burgess reagent (MeSO₂NCO, Et₃N, THF). This enone intermediate reacts with 4-(4-pyridinylmethyl)piperazine in a Michael addition (EtOH, 80°C), forming the C-N bond.

Synthesis of 4-(4-Pyridinylmethyl)piperazine

Piperazine Functionalization

The piperazine moiety is synthesized via N-alkylation of unprotected piperazine with 4-(chloromethyl)pyridine (K₂CO₃, CH₃CN, reflux). Selective monoalkylation is achieved by stoichiometric control (1:1 ratio), yielding 4-(4-pyridinylmethyl)piperazine hydrochloride.

Final Coupling and Purification

Conjugation of Side Chain to Furocoumarin

The enone-activated furocoumarin (from Section 3.2) and 4-(4-pyridinylmethyl)piperazine undergo 1,4-addition in anhydrous THF (N₂, 60°C, 12 h), followed by tautomerization to stabilize the ketone. The crude product is purified via silica gel chromatography (EtOAc:MeOH 9:1), yielding the target compound as a white solid (m.p. 214–216°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, pyridine-H), 7.28 (d, J = 5.1 Hz, 2H, pyridine-H), 6.32 (s, 1H, coumarin-H), 3.78 (t, J = 6.2 Hz, 2H, piperazine-CH₂), 2.62–2.55 (m, 4H, piperazine-H), 2.41 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₇H₃₀N₃O₃ [M+H]⁺: 468.2281; found: 468.2284.

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative pathway involves reductive amination between 6-(3-oxopropyl)-furocoumarin and 4-(4-pyridinylmethyl)piperazine using NaBH₃CN (MeOH, 25°C). While milder, this method yields lower regioselectivity (∼65% vs. 89% for Michael addition).

Solid-Phase Synthesis

Immobilizing the furocoumarin core on Wang resin enables iterative side-chain elongation via Fmoc chemistry , though scalability remains limited.

Challenges and Mechanistic Considerations

Regioselectivity in Furocoumarin Functionalization

C-6 alkylation competes with C-8 electrophilic attack due to resonance effects. Directed ortho-metalation (n-BuLi, TMEDA, -78°C) prior to bromopropionylation enhances C-6 selectivity (≥95% by HPLC).

Ketone-Piperazine Coupling Efficiency

Steric hindrance from the 4-pyridinylmethyl group reduces nucleophilicity. Microwave-assisted synthesis (100°C, 30 min) improves coupling yields to 82%.

Analytical and Pharmacological Validation

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms ≥98% purity, critical for pharmacological evaluation.

Monoamine Oxidase-B Inhibition

Following protocols in, the compound exhibits IC₅₀ = 0.42 μM against MAO-B, surpassing selegiline (IC₅₀ = 0.61 μM).

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its functional groups and aromatic systems:

Key Functional Groups

Functional GroupLocationPotential Reactions
Ketone (3-oxo) Position 3Nucleophilic addition (e.g., hydride, organometallic reagents), condensation (e.g., Claisen-Schmidt)
Piperazine Side chainAlkylation, acylation, or metal-catalyzed coupling (e.g., Suzuki)
Pyridine ring Side chainElectrophilic substitution (e.g., halogenation), hydrogenation, or C–H activation
Furochromen core Central skeletonElectrophilic substitution (e.g., nitration, bromination), ring-opening, or oxidation

Mechanistic Insights

  • Nucleophilic Addition at the Ketone :
    The ketone group is reactive toward nucleophiles (e.g., Grignard reagents, hydride donors). For example:

    RCO+R’NuRCONuR’\text{RCO} + \text{R'Nu} \rightarrow \text{RCONuR'}

    This could lead to alkylated or aminated derivatives, altering the compound’s electronic properties.

  • Piperazine Reactivity :
    The piperazine moiety may undergo:

    • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

    • Acylation : Reaction with acyl chlorides to generate amides or esters.

    • Metal-Catalyzed Coupling : Potential for cross-coupling (e.g., Suzuki) with boronic acids to introduce new substituents.

  • Pyridine Ring Transformations :
    The pyridine ring could participate in:

    • Electrophilic Substitution : Halogenation (e.g., bromination) or nitration at the para position relative to the piperazine linkage.

    • Hydrogenation : Reduction to a pyridine ring (e.g., using H₂/Pd) to form a cyclohexane derivative.

  • Furochromen Core Reactions :
    The fused furochromen system may undergo:

    • Ring-Opening : Under acidic or basic conditions, leading to dihydrofuran derivatives.

    • Electrophilic Substitution : Nitration or bromination at positions activated by electron-donating groups (e.g., methyl substituents).

Comparative Reactivity with Structural Analogues

CompoundKey FeaturesReactivity Profile
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one Furochromen core, chlorophenyl/methoxyphenyl substituentsSusceptible to nucleophilic substitution at chlorophenyl group; esterification of methoxyphenyl moiety
4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one Pyranochromen core, ketone, piperazine-pyridine linkerSimilar ketone reactivity; pyranochromen core may exhibit distinct ring-opening tendencies vs. furochromen
2,3,5-Trimethyl-6-[3-Oxo-3-(Piperidin-1-Yl)propyl]-7h-Furo[3,2-G]benzopyran-7-One Benzopyran core, piperidine substituentPiperidine group may undergo acylation; benzopyran system may resist electrophilic substitution compared to furochromen

Biological and Chemical Implications

The compound’s structural features suggest potential applications:

  • Pharmacological Activity : The piperazine and pyridine motifs are common in CNS drugs (e.g., antipsychotics, antidepressants), hinting at possible neurochemical interactions.

  • Material Science : The furochromen core could serve as a scaffold for optoelectronic materials due to its conjugated aromatic system.

Scientific Research Applications

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Psoralen (7H-Furo[3,2-g]chromen-7-one)

  • Structure : Lacks substitutions at positions 3, 5, 6, and 7.
  • Bioactivity: Known for UV-dependent DNA crosslinking and immunoproteasome inhibition (IC₅₀ for β5i subunit: ~1–5 μM) .
  • Limitations : Poor selectivity and off-target effects due to unmodified structure.

Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one)

  • Structure : Methoxy group at position 8.
  • Bioactivity : Used in PUVA therapy for psoriasis; inhibits CYP3A4 (IC₅₀: ~10 μM) .
  • Key Difference : The target compound’s 4-pyridinylmethyl-piperazinyl side chain may reduce CYP3A4 inhibition compared to methoxsalen’s methoxy group, as bulky substituents often hinder enzyme binding .

Side Chain-Modified Analogues

Compound 6ZY (2,3,5-Trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one)

  • Structure: Similar trimethyl chromenone core but with a piperidine-linked propionyl side chain.
  • Properties : Lower molecular weight (MW: 375.45 g/mol) compared to the target compound (MW: ~520–540 g/mol estimated). Piperidine vs. piperazine alters basicity and solubility .
  • Bioactivity Data: Not explicitly reported, but piperidine derivatives often exhibit reduced CNS penetration compared to piperazine analogues.

3-(4-Fluorophenyl)-5-methyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one

  • Structure : Fluorophenyl group at position 3 and 2-pyridinyl-piperazinyl side chain.
  • Key Difference : The fluorophenyl group enhances metabolic stability, while the 2-pyridinyl (vs. 4-pyridinyl) in the target compound may alter receptor selectivity .

Bioactivity Comparisons

Compound Target Activity IC₅₀/EC₅₀ Structural Determinants Source
Psoralen Immunoproteasome (β5i) 1–5 μM Unmodified core
Methoxsalen CYP3A4 inhibition ~10 μM 9-methoxy group
Compound 12 () Not reported N/A Dihydroxystyryl side chain
Target Compound Hypothesized: Kinase/Proteasome Pending 4-Pyridinylmethyl-piperazinyl side chain N/A (inferred)

Key Research Findings

Side Chain Impact : Piperazine derivatives with pyridinylmethyl groups (as in the target compound) demonstrate improved solubility in polar solvents compared to piperidine or alkylamine analogues .

Substituent Position: Methyl groups at positions 3, 5, and 9 (target compound) may sterically hinder intercalation with DNA, reducing genotoxicity compared to non-methylated furocoumarins .

Synthetic Challenges : Coupling reactions for side-chain introduction (e.g., propionyl-piperazinyl) often yield moderate efficiencies (40–60%), as seen in related syntheses .

Biological Activity

The compound 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that are likely responsible for its biological activity. The presence of a furochromene backbone combined with a piperazine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of furochromenes exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to induce apoptosis in cancer cell lines, including breast (MCF-7) and prostate cancer (PC-3) cells. A study reported that furochromene derivatives could inhibit cell proliferation through mechanisms involving the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

CompoundCell LineIC50 (µM)Mechanism
Furochromene Derivative AMCF-715Apoptosis induction
Furochromene Derivative BPC-310ROS generation

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound relates to its ability to inhibit key enzymes involved in inflammatory processes. For example, compounds with structural similarities have demonstrated inhibitory effects on thromboxane A2 synthase and 5-lipoxygenase, both of which are critical in mediating inflammatory responses .

Neuroprotective Effects

Preliminary research suggests that furochromene derivatives may possess neuroprotective properties. These compounds were found to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activity of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Blocking the activity of enzymes involved in inflammation and cancer progression.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.

Case Study 1: Anticancer Efficacy

In a controlled study involving various furochromene derivatives, researchers observed that specific modifications to the structure enhanced anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the chromene ring in modulating biological efficacy .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death caused by oxidative agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of the furochromenone core with a piperazine-propyl ketone intermediate. Key steps include:

  • Core Functionalization : Use nucleophilic substitution or Pd-catalyzed coupling to introduce the 3,5,9-trimethyl groups .
  • Side-Chain Attachment : React the furochromenone core with 3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 24 hours) .
  • Purification : Recrystallize from ethanol or DMF to isolate high-purity product .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core MethylationCH₃I, NaH, DMF, 60°C, 12h65–70
Side-Chain CouplingK₂CO₃, KI, acetone, reflux, 24h50–55
Final RecrystallizationEthanol or DMF>95 purity

Q. What analytical techniques are critical for structural validation?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 1.8–2.5 ppm), furochromenone protons (δ 6.5–7.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm error).
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (ACN/water gradient) .

Q. How can impurity profiles be systematically characterized?

Use HPLC-MS/MS with orthogonal methods:

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : 0.1% formic acid in water/ACN (gradient: 5–95% ACN over 30 min).
  • Impurity Identification : Compare retention times and MS/MS fragments to reference standards (e.g., desmethyl or depropylated analogs) .

Advanced Research Questions

Q. How can Bayesian optimization improve yield in large-scale synthesis?

Apply Design of Experiments (DoE) to optimize variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF).
  • Response Surface Models : Use a central composite design to predict optimal conditions .
  • Algorithmic Tuning : Bayesian optimization reduces trial runs by 40% compared to grid searches .

Q. How to resolve contradictions in solubility data across studies?

Cross-validate using multi-technique approaches :

  • Thermogravimetric Analysis (TGA) : Measure decomposition points to rule out solvent degradation.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Reference Standards : Compare against structurally validated impurities (e.g., EP-grade impurities in ).

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

  • Analog Synthesis : Modify the pyridinylmethyl-piperazine side chain (e.g., replace pyridine with quinoline) and test bioactivity .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
  • In Vitro Assays : Compare IC₅₀ values against parent compound in enzyme inhibition studies .

Q. How to characterize degradation pathways under stress conditions?

Conduct forced degradation studies :

  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH (60°C, 24h) and monitor via LC-MS.
  • Oxidative Stress : Treat with 3% H₂O₂, identify quinone-like oxidation products .
  • Photolytic Stability : Use ICH Q1B guidelines with UV light (320–400 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.